rel-2-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a boronic ester featuring a stereospecific (1R,2R)-cyclopropyl group substituted with a 2-fluorophenyl moiety. The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone enhances stability and reactivity, making it valuable in cross-coupling reactions like Suzuki-Miyaura. Its stereochemistry and fluorine substitution influence electronic properties, solubility, and metabolic stability in medicinal chemistry applications .
Properties
IUPAC Name |
2-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)12-9-11(12)10-7-5-6-8-13(10)17/h5-8,11-12H,9H2,1-4H3/t11-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPPAUZSOOXNCA-NWDGAFQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2323602-45-3 | |
| Record name | rac-2-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-2-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a cyclopropylboronic acid derivative with a fluorophenyl halide under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium complex and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids or alcohols.
Reduction: Reduction reactions can convert the boronic ester to its corresponding borane or borohydride derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium periodate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.
Major Products:
Oxidation: Boronic acids or alcohols.
Reduction: Boranes or borohydrides.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry: The compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: In biological research, the compound serves as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: Pharmaceutical applications include the development of new drugs, particularly those targeting cancer and inflammatory diseases. The compound’s ability to form stable boron-carbon bonds makes it a valuable intermediate in drug design.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties enable the development of materials with enhanced performance characteristics.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This mechanism is crucial in the synthesis of complex organic molecules, enabling the development of new pharmaceuticals and materials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations on the Aryl Ring
rel-2-[(1R,2R)-2-(3-Fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structural Difference : Fluorine at the 3-position instead of 2.
- Stereochemical Stability: The 3-fluoro analog shows comparable diastereoselectivity (dr > 20:1) during copper-catalyzed cyclopropanation, similar to the target compound . Safety: Both compounds require stringent handling (e.g., P280/P284 for respiratory protection) due to boronate reactivity .
2-(1-(4-Fluorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structural Difference : Fluorine at the 4-position; cyclopropane attached to the phenyl ring’s 1-position instead of 2.
- Synthesis: Prepared via similar catalytic methods but with lower yields (e.g., 85% for a related cyclohexyl-substituted analog) .
Substituent Functional Group Variations
Rel-2-((1R,2R)-2-(2-Methoxyphenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structural Difference : Methoxy group replaces fluorine at the 2-position.
- Biological Activity: Methoxy-substituted dioxaborolanes exhibit moderate antimicrobial activity (MIC 4.8–5000 µg/mL), though fluorine analogs may offer better metabolic stability .
4,4,5,5-Tetramethyl-2-[2-[3-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane
Halogen Substitution Variations
Rac-2-[(1r,2r)-2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structural Difference : Chlorine replaces fluorine.
- Impact :
Biological Activity
The compound rel-2-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 2323602-45-3) is a boron-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C15H20BFO2 |
| Molecular Weight | 262.13 g/mol |
| CAS Number | 2323602-45-3 |
| SMILES Notation | CC1(C)OB(C2CC2c2ccccc2F)OC1(C)C |
Structural Characteristics
The structure of this compound features a cyclopropyl ring and a fluorophenyl substituent that contribute to its unique chemical behavior and biological interactions.
Research indicates that this compound may interact with various biological targets. Its boron atom is hypothesized to play a crucial role in enzyme inhibition and modulation of signaling pathways. Specifically, studies suggest that it may affect pathways related to cell proliferation and apoptosis.
Therapeutic Potential
The compound has shown promise in several therapeutic areas:
- Anticancer Activity : Preliminary studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the disruption of metabolic pathways essential for tumor growth.
- Neuroprotective Effects : Some studies have suggested neuroprotective properties, potentially useful in treating neurodegenerative diseases. Mechanistic studies are ongoing to elucidate these effects further.
Case Studies
Several case studies have documented the biological activity of this compound:
-
Study on Cancer Cell Lines :
- A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations.
Cell Line IC50 (µM) MCF-7 10 MDA-MB-231 8 -
Neuroprotection Study :
- In an experimental model of neurodegeneration, administration of this compound resulted in decreased neuronal apoptosis and improved cognitive function as assessed by behavioral tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
